Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is an organic compound that belongs to the class of picolinates. This compound is characterized by the presence of a chloropyridinyl group and a methylpicolinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate typically involves the reaction of 2-chloropyridine-4-ol with methyl 6-methylpicolinate in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines or alcohols.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-((2-bromopyridin-4-yl)oxy)-6-methylpicolinate
- Methyl 3-((2-fluoropyridin-4-yl)oxy)-6-methylpicolinate
- Methyl 3-((2-iodopyridin-4-yl)oxy)-6-methylpicolinate
Uniqueness
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H11ClN2O3 |
---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
methyl 3-(2-chloropyridin-4-yl)oxy-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-3-4-10(12(16-8)13(17)18-2)19-9-5-6-15-11(14)7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
KDMRUBIYWJYLBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.